molecular formula C10H8N2O3 B2992886 2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid CAS No. 857759-75-2

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid

Cat. No.: B2992886
CAS No.: 857759-75-2
M. Wt: 204.185
InChI Key: KYSDYCHHXOVJMP-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-3H-quinazoline-6-carboxylic acid is a quinazolinone derivative, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . This compound serves as a key synthetic intermediate for researchers developing new therapeutic agents, particularly in the fields of antimicrobial and cytotoxic drug discovery . The core quinazolinone structure is known to be of significant interest for the development of potential NMDA and cholecystokinin antagonists, highlighting its value in central nervous system (CNS) research . The specific molecular structure of this compound, featuring the carboxylic acid moiety at the 6-position, makes it a versatile building block for further chemical functionalization. Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2- and 3-positions of the quinazolinone ring are critical for modulating biological activity, and the carboxylic acid group provides a handle for such modifications . Researchers can utilize this compound to synthesize novel derivatives for screening against gram-positive bacteria and fungi, as related molecules have demonstrated potent effects by interacting with bacterial cell walls and DNA . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-11-8-3-2-6(10(14)15)4-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDYCHHXOVJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired quinazoline derivative.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted quinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents like toluene or ethanol and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include a wide range of quinazoline derivatives with potential biological activities, such as anticancer, antibacterial, and anti-inflammatory properties .

Scientific Research Applications

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives
  • Structure: Contains a quinolizine ring (a fused bicyclic system with one nitrogen atom) instead of quinazoline. The oxo group is at position 4, and the carboxylic acid is at position 3.
  • Synthesis: Prepared via nitration of ethyl 4-oxo-4H-quinolizine-3-carboxylate, followed by Na₂S₂O₄ reduction and hydrolysis. Reaction conditions require precise nitric acid addition to minimize by-products .
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic Acid
  • Structure : A partially saturated quinazoline derivative with a tetrahydro ring system. Retains the 2-methyl and 4-oxo groups but positions the carboxylic acid differently.
  • Activity: Exhibits notable antibacterial (against Staphylococcus aureus) and antioxidant properties (IC₅₀ = 12.3 µM in DPPH assays) .
  • Synthesis : Microwave-assisted synthesis enhances efficiency compared to traditional methods .
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid
  • Structure : Benzoxazine core (oxygen and nitrogen in the heterocycle) with chloro, methyl, and oxo substituents. Carboxylic acid is at position 6.
  • Benzoxazines are less studied for biological activity compared to quinazolines .
6-Methylquinazoline-2-carboxylic Acid Hydrochloride
  • Structure : Quinazoline backbone with a methyl group at position 6 and carboxylic acid at position 2. The hydrochloride salt improves solubility.
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid
  • Structure : Pyridazine ring (two adjacent nitrogen atoms) with methyl and oxo groups. The carboxylic acid is at position 4.
  • Reactivity : Pyridazines exhibit distinct electronic properties due to the 1,2-diazine structure, influencing binding to enzymes like dihydroorotate dehydrogenase .

Biological Activity

2-Methyl-4-oxo-3H-quinazoline-6-carboxylic acid is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a quinazoline ring with a carboxylic acid functional group. This specific substitution pattern contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit kinases and other enzymes involved in cell signaling pathways, which may contribute to its anticancer effects.
  • Antimicrobial Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis or function .

Anticancer Activity

Research indicates that this compound has significant anticancer properties. Studies have reported:

Cell Line IC50 (µM) Reference
HepG218.79
MCF-713.46

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against liver and breast cancer cell lines.

Antibacterial Activity

The compound also demonstrates notable antibacterial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:

Bacterial Strain MIC (mg/mL) Reference
E. coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus5.64

These results suggest that this compound could be a candidate for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown anti-inflammatory effects. A study demonstrated that it significantly reduced paw edema in animal models, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A series of synthesized quinazoline derivatives including this compound were tested against HepG2 and MCF-7 cell lines, revealing strong anticancer activity with IC50 values lower than traditional chemotherapeutics like doxorubicin .
  • Case Study on Antibacterial Properties : In a comparative study of various monomeric alkaloids, this compound exhibited superior antibacterial activity against E. coli and other pathogens, supporting its potential as a lead compound in antibiotic development .

Q & A

Q. What are the common synthetic routes for 2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically employs cyclocondensation reactions or microwave-assisted protocols. For example, microwave irradiation can reduce reaction times and improve yields compared to traditional thermal methods . Classical approaches like the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) are also applicable, with optimization of catalysts (e.g., palladium or copper) and solvents (DMF, toluene) to enhance regioselectivity . Post-synthesis purification via recrystallization or chromatography ensures high purity, validated by NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer : 1H/13C NMR confirms proton and carbon environments, while FT-IR identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight. Single-crystal X-ray diffraction (SCXRD) using SHELX software refines the crystal structure and validates hydrogen bonding or π-π stacking interactions . Tools like Mercury CSD aid in visualizing packing patterns and intermolecular interactions .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : In vitro assays assess antimicrobial activity via broth microdilution (measuring MIC against bacterial/fungal strains) or anticancer potential using MTT assays on cancer cell lines. Dose-response curves determine IC₅₀ values. Controls include reference drugs (e.g., ciprofloxacin) and solvent blanks to rule out false positives .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina ) simulates interactions with target proteins (e.g., bacterial topoisomerase II), with binding affinity validated by MD simulations to assess stability. Pharmacophore modeling identifies critical functional groups for activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or cell line variability. Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability). Meta-analyses of structure-activity relationships (SAR) can isolate substituent effects .

Q. How are reaction intermediates and byproducts characterized in the synthesis of this compound?

  • Methodological Answer : LC-MS or GC-MS tracks intermediates in real-time. Isotopic labeling (e.g., ¹³C) clarifies mechanistic pathways. In situ IR monitors reaction progress, while X-ray photoelectron spectroscopy (XPS) identifies oxidation states of catalytic metals (e.g., Pd⁰ vs. Pd²⁺). Byproduct structures are resolved via SCXRD or 2D NMR (COSY, HSQC) .

Q. What crystallographic challenges arise in resolving the tautomeric forms of this compound, and how are they addressed?

  • Methodological Answer : Tautomerism (e.g., keto-enol equilibrium) complicates structure determination. Low-temperature crystallography (100 K) stabilizes dominant tautomers. Hirshfeld surface analysis quantifies intermolecular interactions, while DFT-based energy calculations predict tautomeric stability. SHELXL refinement with restraints on bond lengths/angles improves model accuracy .

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